Fmoc-NH-PEG4-t-butyl Acetate: A Comprehensive Technical Guide for Drug Development Professionals
Fmoc-NH-PEG4-t-butyl Acetate: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Analysis of a Versatile PEG Linker for Proteolysis-Targeting Chimeras (PROTACs)
Introduction
Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. Specifically, it serves as a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a detailed structural analysis of Fmoc-NH-PEG4-t-butyl acetate, its physicochemical properties, and its application in the synthesis of PROTACs. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Structural and Physicochemical Properties
Fmoc-NH-PEG4-t-butyl acetate is comprised of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and a t-butyl acetate ester. The Fmoc group provides a temporary protective moiety for the primary amine, which can be selectively removed under basic conditions. The hydrophilic PEG4 spacer enhances the solubility of the resulting PROTAC molecule in aqueous environments, a critical factor for its biological activity and pharmacokinetic profile. The t-butyl ester protects a terminal carboxylic acid, which can be deprotected under acidic conditions to allow for further chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₉NO₈ | --INVALID-LINK-- |
| Molecular Weight | 529.62 g/mol | --INVALID-LINK-- |
| CAS Number | 894427-95-3 | --INVALID-LINK-- |
| Appearance | White to off-white solid or colorless oil | Commercial Supplier Data |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Commercial Supplier Data |
| Storage | Store at -20°C for long-term stability | Commercial Supplier Data |
Experimental Protocols
The following protocols are representative examples of how Fmoc-NH-PEG4-t-butyl acetate is utilized in the synthesis of a PROTAC. These protocols are based on standard chemical transformations and may require optimization for specific target molecules.
Protocol 1: Fmoc Deprotection
This procedure describes the removal of the Fmoc protecting group to expose the primary amine for subsequent coupling reactions.
Materials:
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Fmoc-NH-PEG4-t-butyl acetate
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20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
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DMF
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Rotary evaporator
Procedure:
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Dissolve Fmoc-NH-PEG4-t-butyl acetate in a suitable volume of 20% piperidine in DMF.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the reaction is complete, remove the piperidine and DMF under reduced pressure using a rotary evaporator.
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Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine-PEG4-t-butyl acetate.
Protocol 2: Tert-butyl Ester Deprotection
This procedure outlines the removal of the t-butyl ester to reveal the carboxylic acid.
Materials:
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Amine-PEG4-t-butyl acetate (from Protocol 1)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Rotary evaporator
Procedure:
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Dissolve the amine-PEG4-t-butyl acetate in DCM.
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Add an equal volume of TFA to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, remove the DCM and TFA under reduced pressure to yield the deprotected carboxylic acid.
Protocol 3: PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of the deprotected linker with a target protein ligand and an E3 ligase ligand.
Materials:
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Deprotected linker with a free amine or carboxylic acid
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Target protein ligand with a carboxylic acid or amine functionality
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E3 ligase ligand with a carboxylic acid or amine functionality
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Coupling agents (e.g., HATU, HOBt)
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Base (e.g., DIPEA)
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Anhydrous DMF
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HPLC for purification
Procedure:
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Step A: Coupling of the first ligand. Dissolve the deprotected linker and the first ligand (either target protein or E3 ligase ligand) in anhydrous DMF.
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Add the coupling agents and the base to the reaction mixture.
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Stir the reaction at room temperature until completion, as monitored by LC-MS.
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Step B: Deprotection of the second terminus. Perform the appropriate deprotection reaction (Fmoc or t-butyl ester removal) as described in Protocol 1 or 2.
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Step C: Coupling of the second ligand. Dissolve the intermediate from Step B and the second ligand in anhydrous DMF.
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Add the coupling agents and the base.
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Stir the reaction at room temperature until completion.
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Purify the final PROTAC molecule by preparative HPLC.
PROTAC Mechanism of Action
The primary application of Fmoc-NH-PEG4-t-butyl acetate is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Analytical Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm), the PEG4 spacer (multiple overlapping signals between 3.5-3.7 ppm), the t-butyl group (a singlet at approximately 1.4 ppm), and the methylene (B1212753) groups adjacent to the amide and ester functionalities.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyls of the carbamate (B1207046) and ester, the aromatic carbons of the Fmoc group, the carbons of the PEG spacer, and the quaternary and methyl carbons of the t-butyl group.
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Mass Spectrometry: The expected mass for the protonated molecule [M+H]⁺ is approximately 530.27 g/mol .
Safety and Handling
Fmoc-NH-PEG4-t-butyl acetate should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
